2-Ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one
Description
2-Ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by a fused bicyclic structure with an ethyl substituent at position 2 and a fluorine atom at position 5. The ethyl group introduces steric and electronic effects, while the fluorine atom, as an electron-withdrawing group, may enhance metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-ethyl-7-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9FO2/c1-2-8-9(12)6-4-3-5-7(11)10(6)13-8/h3-5,8H,2H2,1H3 |
InChI Key |
SBXYCPBWILXJRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(O1)C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via the generation of o-quinone methides followed by Michael addition of different nucleophiles and intramolecular elimination of a bromide anion .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in obtaining benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell growth inhibition .
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Electronic Effects : Fluorine at position 7 (as in the target compound) likely enhances metabolic stability and target binding compared to fluorine at position 5 (e.g., ). Ethyl at position 2 provides moderate electron-donating effects, contrasting with stronger electron-withdrawing groups (e.g., bromo in ), which may reduce MAO-B selectivity .
- Steric Effects : Bulky groups like tert-butyl () hinder molecular packing and solubility, whereas smaller substituents (e.g., methyl in ) balance lipophilicity and bioavailability.
- Bioactivity Trends: MAO-B selectivity is favored by weak electron-withdrawing groups (e.g., fluoro) and mono-substitution patterns . Compounds with additional functional groups (e.g., carboxylic acid in ) exhibit broader pharmacological profiles, including antimicrobial effects.
Pharmacological and Physicochemical Properties
- MAO Inhibition : Derivatives with fluorine and ethyl/methyl groups show moderate MAO-B inhibition, but strong electron-donating groups (e.g., methoxy) at ortho/meta positions enhance potency . The target compound’s fluoro-ethyl combination may balance selectivity and activity.
- Crystallinity and Stability : Benzofuran derivatives with planar structures (e.g., ) form stable hydrogen-bonded dimers, improving crystallinity. The ethyl group in the target compound may disrupt such packing, affecting solubility .
- Synthetic Accessibility : The target compound can be synthesized via methods analogous to (hydrolysis of ester precursors) or (condensation reactions).
Biological Activity
Biological Activity Overview
While direct studies on the biological activity of 2-Ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one are scarce, compounds with similar structures often exhibit significant biological properties. These include:
- Antimicrobial Activity : Many benzofuran derivatives have shown promising antimicrobial properties against various bacterial and fungal strains.
- Anticancer Activity : Some derivatives have demonstrated efficacy in inhibiting cancer cell growth through various mechanisms.
- Anti-inflammatory Effects : Certain related compounds exhibit anti-inflammatory properties by stabilizing cell membranes and reducing inflammatory markers.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of selected benzofuran derivatives that may provide insights into the potential effects of this compound.
Anticancer Activity
A study focused on various benzofuran derivatives indicated that structural modifications significantly affect their anticancer potency. For instance, compounds containing halogen substitutions often exhibited higher cytotoxicity against cancer cell lines such as HeLa and A549. The mechanism involved the inhibition of critical signaling pathways like AKT, leading to reduced cell proliferation and increased apoptosis .
Antimicrobial Properties
Research on benzofuran-pyrazole hybrids revealed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC value comparable to standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of certain benzofuran derivatives were assessed through HRBC membrane stabilization assays. Compounds demonstrated varying degrees of membrane protection, suggesting their potential utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
